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Compound of Interest

Compound Name: H-Gly-Trp-OH

Cat. No.: B1294499 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
H-Gly-Trp-OH, a dipeptide composed of glycine and tryptophan, is a molecule of interest in

various fields of biochemical and pharmaceutical research. Accurate characterization of its

chemical structure and purity is paramount for reliable experimental outcomes. This document

provides detailed application notes and protocols for the characterization of H-Gly-Trp-OH
using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two of

the most powerful analytical techniques for structural elucidation of peptides.

Physicochemical Properties of H-Gly-Trp-OH
A summary of the key physicochemical properties of H-Gly-Trp-OH is presented in the table

below.

Property Value

Molecular Formula C₁₃H₁₅N₃O₃[1]

Molecular Weight 261.28 g/mol [1]

IUPAC Name
(2S)-2-(2-aminoacetamido)-3-(1H-indol-3-

yl)propanoic acid

CAS Number 2390-74-1[1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of individual

atoms within a molecule, confirming the structure and integrity of H-Gly-Trp-OH.

Predicted ¹H NMR Chemical Shifts
The proton NMR spectrum of H-Gly-Trp-OH will exhibit characteristic signals for the protons of

the glycine and tryptophan residues. The aromatic protons of the indole ring of tryptophan are

expected in the downfield region (around 7-8 ppm), while the α-protons of both amino acid

residues are typically observed between 3.5-4.5 ppm.[2]

Proton Assignment Predicted Chemical Shift (δ, ppm)

Tryptophan Aromatic Protons (indole ring) 7.0 - 8.0

Tryptophan Hα ~4.7

Tryptophan Hβ ~3.3

Glycine Hα ~3.9

Amide NH 8.0 - 8.5

Note: These are predicted values based on typical chemical shifts of amino acid residues in

peptides and may vary depending on the solvent and pH.

Predicted ¹³C NMR Chemical Shifts
The carbon NMR spectrum will show distinct signals for the carbonyl carbons and the various

carbons of the glycine and tryptophan residues.
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Carbon Assignment Predicted Chemical Shift (δ, ppm)

Carbonyl Carbons (C=O) 170 - 180

Tryptophan Aromatic Carbons (indole ring) 110 - 140

Tryptophan Cα ~55

Tryptophan Cβ ~28

Glycine Cα ~43

Note: These are predicted values and can be influenced by experimental conditions.

Mass Spectrometry (MS)
Mass spectrometry is a critical technique for confirming the molecular weight and amino acid

sequence of H-Gly-Trp-OH. Electrospray ionization (ESI) is a common method for ionizing

peptides for MS analysis.

Expected Mass Spectrometry Data
The primary ion observed in the mass spectrum will be the protonated molecule [M+H]⁺.

Tandem mass spectrometry (MS/MS) of this precursor ion will yield fragment ions that can be

used to confirm the peptide sequence. The major fragmentation occurs at the peptide bonds,

resulting in b- and y-type ions.

Ion Calculated m/z

[M+H]⁺ 262.12

b₁ (Gly) 58.04

y₁ (Trp) 205.09

Note: The m/z values are for the monoisotopic masses.

Experimental Protocols
NMR Spectroscopy Protocol
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Sample Preparation: Dissolve 1-5 mg of H-Gly-Trp-OH in 0.5-0.7 mL of a suitable

deuterated solvent (e.g., D₂O or DMSO-d₆). For samples dissolved in D₂O, lyophilize the

sample from D₂O two to three times to exchange labile amide and amine protons for

deuterium.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

Data Acquisition:

Acquire a one-dimensional (1D) ¹H NMR spectrum.

Acquire a 1D ¹³C NMR spectrum.

For unambiguous assignment, acquire two-dimensional (2D) NMR spectra such as COSY

(Correlation Spectroscopy) to identify spin-coupled protons and HSQC (Heteronuclear

Single Quantum Coherence) to correlate protons with their directly attached carbons.

Data Analysis: Process the acquired spectra using appropriate NMR software. Reference the

spectra to a known standard (e.g., TMS or the residual solvent peak). Assign the resonances

to the corresponding nuclei in the H-Gly-Trp-OH molecule.

Mass Spectrometry Protocol
Sample Preparation:

Prepare a stock solution of H-Gly-Trp-OH in a suitable solvent (e.g., HPLC-grade water or

50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.

Dilute the stock solution to a final concentration of 1-10 µM in a solvent compatible with

ESI-MS, typically containing a small amount of acid (e.g., 0.1% formic acid in 50:50

acetonitrile:water).[3]

Instrumentation: Use a tandem mass spectrometer equipped with an electrospray ionization

source (e.g., Q-TOF, Orbitrap, or triple quadrupole).

Data Acquisition:
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Acquire a full scan mass spectrum in positive ion mode to identify the [M+H]⁺ precursor

ion.

Perform a product ion scan (MS/MS) on the [M+H]⁺ precursor ion. Optimize the collision

energy (typically 10-30 eV) to achieve a good fragmentation pattern.[3]

Data Analysis: Analyze the mass spectra to confirm the mass of the precursor ion and to

identify the b- and y-type fragment ions, which will verify the amino acid sequence.
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Caption: Experimental workflow for the characterization of H-Gly-Trp-OH.
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Caption: Predicted fragmentation pathway of protonated H-Gly-Trp-OH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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